molecular formula C8H5N3O2 B1294896 6-Nitroquinoxaline CAS No. 6639-87-8

6-Nitroquinoxaline

Cat. No. B1294896
CAS RN: 6639-87-8
M. Wt: 175.14 g/mol
InChI Key: YLKFDRWBZAALPN-UHFFFAOYSA-N
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Patent
US05089025

Procedure details

5-Amino-6-nitroquinoxaline was synthesized by reaction of 6-nitroquinoxaline with hydroxylamine in an alkaline medium in accordance with J. Chem. Soc., Perkin I, 1975, 1229. The product was reacted With sodium borohydride as in Example 1). The 1,2,3,4-tetrahydro-5-amino-6-nitroquinoxaline obtained in the form of brown crystals in a yield of 11.5% of the theoretical had a melting point of 213° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[N:10]=[CH:9][CH:8]=[N:7]2)([O-:3])=[O:2].[NH2:14]O.[BH4-].[Na+]>>[NH2:14][C:5]1[C:4]([N+:1]([O-:3])=[O:2])=[CH:13][CH:12]=[C:11]2[C:6]=1[N:7]=[CH:8][CH:9]=[N:10]2.[NH2:14][C:5]1[C:4]([N+:1]([O-:3])=[O:2])=[CH:13][CH:12]=[C:11]2[C:6]=1[NH:7][CH2:8][CH2:9][NH:10]2 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2N=CC=NC2=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C2N=CC=NC2=CC=C1[N+](=O)[O-]
Name
Type
product
Smiles
NC1=C2NCCNC2=CC=C1[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.